

spectroscopic comparison of 5-(Thiophen-3-yl)nicotinaldehyde with its precursors

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Compound of Interest

Compound Name: **5-(Thiophen-3-yl)nicotinaldehyde**

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Spectroscopic Comparison of 5-(Thiophen-3-yl)nicotinaldehyde and Its Precursors

For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic and Synthetic Analysis

This guide provides a comprehensive spectroscopic comparison of the novel heterocyclic compound **5-(Thiophen-3-yl)nicotinaldehyde** with its precursors, 5-bromonicotinaldehyde and thiophen-3-ylboronic acid. The synthesis of **5-(Thiophen-3-yl)nicotinaldehyde** is typically achieved through a Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. This document presents a summary of key spectroscopic data (NMR, IR, and Mass Spectrometry), a detailed experimental protocol for the synthesis, and a visual representation of the synthetic pathway. While experimental data for the precursors is available, much of the spectroscopic data for the final product, **5-(Thiophen-3-yl)nicotinaldehyde**, is based on predictive models due to the limited availability of published experimental spectra.

Spectroscopic Data Comparison

The following table summarizes the key spectroscopic data for **5-(Thiophen-3-yl)nicotinaldehyde** and its precursors. This data is essential for the identification and characterization of these compounds during synthesis and analysis.

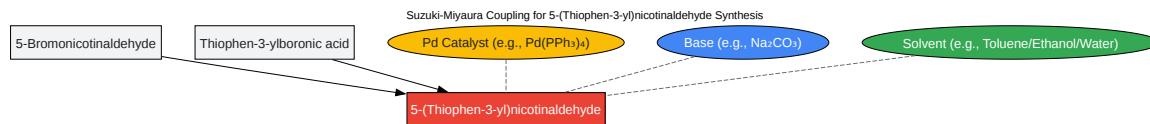
Compound	Spectroscopic Technique	Key Data
5-(Thiophen-3-yl)nicotinaldehyde	¹ H NMR (Predicted)	Aldehyde proton (HC=O): singlet, 9.8–10.2 ppm; Pyridine H-2: doublet, 8.4–8.6 ppm; Pyridine H-4: singlet, 7.6–7.8 ppm; Thiophene H-2/H-5: multiplet; Thiophene H-4: multiplet.
	¹³ C NMR (Predicted)	Aldehyde (C=O): 189–193 ppm; Pyridine C-2: 148–152 ppm.[1]
IR (Predicted, cm ⁻¹)		C=O stretch: 1710–1730 (strong); Aromatic C=C stretch: 1600–1650.[1]
Mass Spectrometry (Predicted)		Molecular Ion [M] ⁺ : m/z 189.[1]
5-Bromonicotinaldehyde	¹ H NMR (CDCl ₃ , 400 MHz)	δ 10.03 (s, 1H), 8.85 (dd, J = 2.0, 0.8 Hz, 1H), 8.02 (ddd, J = 8.0, 2.0, 0.8 Hz, 1H), 7.85 (dd, J = 8.0, 0.8 Hz, 1H).[2]
¹³ C NMR		Data not readily available in searched sources.
IR (FTIR)		Available through spectral databases like PubChem.[3]
Mass Spectrometry		Molecular Weight: 186.01 g/mol .[3]
Thiophen-3-ylboronic acid	¹ H NMR (DMSO-d ₆)	Available through spectral databases like SpectraBase.[4]
¹³ C NMR		Data not readily available in searched sources.
IR (FTIR)		Conforms to structure.[5]

Mass Spectrometry

Molecular Weight: 127.96
g/mol .

Synthetic Pathway

The synthesis of **5-(Thiophen-3-yl)nicotinaldehyde** is achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the pyridine ring of 5-bromonicotinaldehyde and the thiophene ring of thiophen-3-ylboronic acid.

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Caption: Suzuki-Miyaura coupling reaction pathway.

Experimental Protocols

Synthesis of **5-(Thiophen-3-yl)nicotinaldehyde via Suzuki-Miyaura Coupling**

This protocol is a general procedure based on established Suzuki-Miyaura coupling reactions.

[6]

Materials:

- 5-Bromonicotinaldehyde

- Thiophen-3-ylboronic acid
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [$\text{Pd}(\text{PPh}_3)_4$])
- Base (e.g., Sodium Carbonate [Na_2CO_3])
- Degassed solvent mixture (e.g., Toluene, Ethanol, and Water)
- Inert gas (Nitrogen or Argon)

Procedure:

- In a reaction vessel, combine 5-bromonicotinaldehyde (1 equivalent), thiophen-3-ylboronic acid (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2 equivalents).
- Add the degassed solvent mixture to the vessel.
- Heat the mixture under an inert atmosphere with vigorous stirring.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Partition the mixture between an organic solvent (e.g., ethyl acetate) and water.
- Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
- Concentrate the organic layer under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain pure **5-(Thiophen-3-yl)nicotinaldehyde**.

Spectroscopic Analysis

The following are general protocols for the spectroscopic characterization of the synthesized compound and its precursors.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H and ^{13}C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.
- Samples are dissolved in a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy:

- FTIR spectra can be obtained using KBr pellets or as a thin film on a salt plate.
- Data is reported in wavenumbers (cm^{-1}).

Mass Spectrometry (MS):

- Mass spectra can be acquired using techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Data is reported as a mass-to-charge ratio (m/z).

This guide provides a foundational understanding of the spectroscopic and synthetic aspects of **5-(Thiophen-3-yl)nicotinaldehyde**. For more detailed and specific experimental data, researchers are encouraged to consult specialized chemical databases and peer-reviewed literature.

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